molecular formula C11H14ClNO B13296808 2-(2-Chlorophenyl)-5-methylmorpholine

2-(2-Chlorophenyl)-5-methylmorpholine

Cat. No.: B13296808
M. Wt: 211.69 g/mol
InChI Key: MCDIIVJZXXFTDP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 3.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methylmorpholine

InChI

InChI=1S/C11H14ClNO/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3

InChI Key

MCDIIVJZXXFTDP-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylmorpholine typically involves the reaction of 2-chlorophenylamine with 5-methylmorpholine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, and solvents such as ethanol or methanol are frequently employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Industrial production methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Molecular Formula : C₂₁H₂₈ClN₃O₆
  • Key Features: Contains a 1,4-dihydropyridine core (vs. morpholine ring in the target compound). Substituents include an aminoethoxy group and ester functionalities. Role: Identified as a process-related impurity in pharmacopeial standards, suggesting synthetic pathway overlap with morpholine derivatives .
  • Divergence : The dihydropyridine structure introduces conjugation and redox activity, unlike the saturated morpholine ring. This may lead to distinct reactivity (e.g., susceptibility to oxidation) and pharmacological profiles.

Ketophenmorpholine

  • Molecular Formula: C₈H₇NO₂ (based on historical synthesis methods)
  • Key Features: Synthesized from 2-chloroacetamidophenol via base-mediated cyclization. Contains a ketone group fused to the morpholine ring. Melting Point: 168–169°C, higher than typical morpholine derivatives due to increased polarity from the ketone .
  • Divergence : The ketone group enhances electrophilicity, enabling nucleophilic addition reactions absent in 2-(2-chlorophenyl)-5-methylmorpholine. This functional group difference could result in altered metabolic pathways or receptor binding.

(2R,5S)-5-Methyl-2-phenylmorpholine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molar Mass : 213.71 g/mol
  • Key Features :
    • Stereoisomer with phenyl (vs. 2-chlorophenyl) and methyl substituents.
    • Solubility : Hydrochloride salt form improves aqueous solubility compared to the free base .
  • Stereochemistry (2R,5S) may confer selective binding to chiral targets, a critical factor in enantiomer-specific activity .

(2S,5S)-2-Methyl-5-phenylmorpholine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molar Mass : 213.71 g/mol
  • Key Features :
    • Stereoisomer of the above compound with (2S,5S) configuration.
    • Storage : Stable at room temperature, similar to other hydrochloride salts .
  • Divergence : The stereochemical inversion at position 2 could alter pharmacokinetics or toxicity profiles, highlighting the importance of chiral resolution in drug development .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Property
This compound Morpholine 2-ClPh, 5-Me 213.71* High lipophilicity
Diethyl 2-[(2-aminoethoxy)methyl]-...† 1,4-Dihydropyridine 2-aminoethoxy, 4-(2-ClPh), 6-Me 454.92 Redox-active impurity
Ketophenmorpholine Morpholine-ketone Fused ketone ~165.15 High melting point (168–169°C)
(2R,5S)-5-Methyl-2-phenylmorpholine HCl Morpholine 2-Ph, 5-Me 213.71 Chiral specificity
(2S,5S)-2-Methyl-5-phenylmorpholine HCl Morpholine 2-Me, 5-Ph 213.71 Stereochemical stability at RT

*Assumed based on analogs; †Abbreviated for space.

Research Findings and Implications

Stereochemistry : Enantiomers like (2R,5S) and (2S,5S) exhibit divergent bioactivities, underscoring the need for asymmetric synthesis in optimizing therapeutic indices .

Stability : Morpholine derivatives without electron-withdrawing groups (e.g., ketones) may exhibit superior metabolic stability compared to ketophenmorpholine, which is prone to nucleophilic attack .

Notes on Limitations and Contradictions

  • describes a dihydropyridine impurity but lacks direct pharmacological comparisons to morpholine derivatives.
  • The stereoisomers in and lack the chlorophenyl group, limiting direct structure-activity relationship (SAR) conclusions.

Biological Activity

2-(2-Chlorophenyl)-5-methylmorpholine is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound features a morpholine ring substituted with a 2-chlorophenyl group and a methyl group at the 5-position, contributing to its biological activity. This article explores the biological activity of this compound, including its interactions with various biological targets, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : Approximately 201.68 g/mol
  • Structure : The presence of the chlorophenyl group enhances the electronic properties of the molecule, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, suggesting potential therapeutic applications. Molecular docking studies have identified specific receptors and enzymes that may be influenced by this compound, indicating its relevance in drug design.

The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity and receptor interactions. Notable activities include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown significant inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism.
  • Receptor Modulation : Potential interactions with sirtuins (SIRT1, SIRT2) suggest roles in metabolic regulation and neuroprotection.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • α-Glucosidase Inhibition :
    • A study demonstrated that morpholine derivatives exhibit varying degrees of α-glucosidase inhibition, with IC50 values ranging from 15 µM to over 25 µM. The specific activity of this compound remains to be fully characterized but suggests a potential for managing diabetes through carbohydrate metabolism modulation .
  • Neuroprotective Effects :
    • Preliminary research indicates that compounds similar to this compound may exhibit neuroprotective properties in models of neurodegenerative diseases. This is particularly relevant in the context of sirtuin modulation, where SIRT1 has been linked to neuroprotection .

Molecular Docking Studies

Molecular docking studies have provided insights into potential interactions between this compound and target proteins:

Target ProteinBinding Affinity (kcal/mol)Remarks
SIRT1-12.75Potential modulator of metabolic processes
α-Glucosidase-13.87Significant inhibitor compared to standard drugs

These results indicate that the compound may serve as a lead for further drug development targeting metabolic disorders.

Comparative Analysis with Related Compounds

Compound NameKey Feature
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholineFree base form without hydrochloride
(2S,5R)-2-(2-Bromophenyl)-5-methylmorpholineBromine atom instead of chlorine
(2S,5R)-2-(2-Fluorophenyl)-5-methylmorpholineFluorine atom instead of chlorine

The unique substitution pattern of this compound enhances its solubility and stability compared to similar compounds, making it particularly suitable for pharmaceutical applications.

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